4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid (CAS 1628431-07-1) is a synthetic quinoline-8-sulfonamide derivative with the molecular formula C16H11FN2O4S and a molecular weight of 346.33 g/mol. The compound features a 5-fluoro substituent on the quinoline ring linked via a sulfonamide bridge to a 4-benzoic acid moiety.

Molecular Formula C16H11FN2O4S
Molecular Weight 346.3 g/mol
Cat. No. B12337911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid
Molecular FormulaC16H11FN2O4S
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O)F
InChIInChI=1S/C16H11FN2O4S/c17-13-7-8-14(15-12(13)2-1-9-18-15)24(22,23)19-11-5-3-10(4-6-11)16(20)21/h1-9,19H,(H,20,21)
InChIKeyXODQGSIBADHYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-Fluoroquinoline-8-sulfonamido)benzoic Acid: Structural Identity, Procurement-Grade Specifications, and Comparator Landscape


4-(5-Fluoroquinoline-8-sulfonamido)benzoic acid (CAS 1628431-07-1) is a synthetic quinoline-8-sulfonamide derivative with the molecular formula C16H11FN2O4S and a molecular weight of 346.33 g/mol . The compound features a 5-fluoro substituent on the quinoline ring linked via a sulfonamide bridge to a 4-benzoic acid moiety . This C5-fluorinated scaffold distinguishes it from the non-fluorinated analog 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834-64-1) and positional isomers such as 5-fluoro-2-[(quinoline-8-sulfonyl)amino]benzoic acid (CAS 478263-90-0) . The compound is commercially available at 95% purity from multiple suppliers and serves as a research intermediate in medicinal chemistry programs targeting metallo-β-lactamases, pyruvate kinase M2 (PKM2), and carbonic anhydrase [1].

Why 4-(5-Fluoroquinoline-8-sulfonamido)benzoic Acid Cannot Be Interchanged with Generic Quinoline-8-sulfonamides


Generic substitution within the quinoline-8-sulfonamide class is precluded by three structural determinants that critically modulate target engagement and physicochemical behavior. First, the C5-fluoro substituent on the quinoline ring alters the electron density of the endocyclic nitrogen, which directly coordinates with Zn(II) ions in metalloenzyme active sites—a mechanism demonstrated for NDM-1 inhibition where halogen-substituted derivatives achieved IC50 values as low as 0.02 µM compared to 1.4 µM for unsubstituted analogs [1]. Second, the 4-benzoic acid moiety governs both PKM2 binding affinity and aqueous solubility, as evidenced by the non-fluorinated analog's EC50 of 250 nM for PKM2 activation [2]. Third, the C5-fluorination introduces a measurable LogP shift (from ~1.86 to ~2.42) that impacts membrane permeability and metabolic stability, making simple analog interchange pharmacokinetically unsound without experimental validation .

Quantitative Differentiation Evidence for 4-(5-Fluoroquinoline-8-sulfonamido)benzoic Acid Versus Closest Analogs


C5-Fluorination Drives a Measurable LogP Shift Relative to the Non-Fluorinated Parent Scaffold

The C5-fluoro substitution on the quinoline ring increases calculated lipophilicity compared to the non-fluorinated analog 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834-64-1). The target compound exhibits a calculated LogP of 2.42 (Fluorochem) , while the non-fluorinated analog has an ACD/LogP of 1.86 (ChemSpider) . This represents a ΔLogP of approximately +0.56 units, consistent with the well-established effect of aromatic fluorine substitution on lipophilicity. The molecular weight increases from 328.34 to 346.33 g/mol (+18 Da), and the H-bond acceptor count increases from 4 to 5 . These differences have direct implications for membrane permeability, tissue distribution, and metabolic stability in biological assays.

Lipophilicity Drug-likeness Physicochemical profiling Quinoline SAR

Differentiated PKM2 Modulator Scaffold: Fluorinated Analog Provides a Structurally Distinct Probe for SAR Expansion

The non-fluorinated parent compound 4-(quinolin-8-ylsulfonylamino)benzoic acid (CAS 116834-64-1) is a documented PKM2 activator with an EC50 of 250 nM in a luminescent pyruvate kinase-luciferase coupled assay measuring ATP product formation after 1 hour using recombinant human PKM2 [1]. This compound appears as a specifically claimed scaffold in patents WO2014074848A1 and EP2448582B1 covering quinoline-8-sulfonamide derivatives as PKM2 modulators for cancer treatment [2]. The 5-fluoro-substituted analog (target compound) incorporates the C5-fluorine modification, which alters the electron density of the quinoline ring and may modulate the compound's interaction with the PKM2 allosteric binding pocket [3]. The target compound serves as a direct comparator for SAR studies investigating the impact of C5-halogenation on PKM2 modulation potency and selectivity versus other M2 isoform modulators.

Pyruvate kinase M2 PKM2 Cancer metabolism Glycolysis modulation

Class-Level NDM-1 Inhibitory SAR Supports Prioritization of Halogenated Quinoline-8-sulfonamides as Potent Metallo-β-Lactamase Inhibitors

In a systematic study of 31 quinolinyl sulfonamides (compounds 1a-p) and sulphonyl esters (2a-o) assayed against NDM-1, Chigan et al. (2022) established that quinolinyl sulfonamides bearing substituted phenyl groups—particularly those with halogen atoms—exhibited significantly enhanced NDM-1 inhibitory potency [1]. The sulfonamide series 1a-p achieved IC50 values in the range of 0.02–1.4 µM using meropenem as substrate, with compounds 1e and 1f (IC50 = 0.02 µM) representing the most potent inhibitors identified [2]. Critically, the structure-activity relationship revealed that 'the substitute phenyl and the phenyl with a halogen atom more significantly improve inhibitory effect of quinoline derivatives on NDM-1' . These inhibitors restored the antimicrobial effect of meropenem on NDM-1-expressing E. coli strains EC01 and EC08, achieving a 2–64-fold reduction in MIC values, and compound 1e demonstrated in vivo efficacy by significantly reducing bacterial load in spleen and liver of mice after a single intraperitoneal dose [3]. The target compound, bearing both a C5-fluoro substituent (halogen) and a 4-carboxyphenyl group, incorporates both pharmacophoric features identified as potency-enhancing in this SAR study.

NDM-1 Metallo-β-lactamase Antibiotic resistance Carbapenem

C5-Regioselective Fluorination Methodology Provides a Defined Synthetic Route to the Key Intermediate, Enabling Reproducible Procurement Specifications

The synthesis of the target compound proceeds via 5-fluoroquinoline-8-sulfonyl chloride (CAS 1997-50-8) as the key intermediate . A metal-free, regioselective C5 C–H fluorination methodology for 8-aminoquinoline amides and sulfonamides using Selectfluor as the fluorine source and HOAc as an additive was established by Zhang et al. (2018), proceeding via a radical pathway with broad substrate scope and operational simplicity [1]. This methodology provides a defined and reproducible synthetic route to the 5-fluoroquinoline-8-sulfonamide core. The target compound is available commercially at 95% purity (Fluorochem, AKSci, ChemScene) with specified storage conditions of sealed, dry storage at 2–8°C or room temperature, and molecular identity confirmed by InChI Key XODQGSIBADHYDS-UHFFFAOYSA-N . In contrast, the non-fluorinated analog 4-(quinoline-8-sulfonamido)benzoic acid (CAS 116834-64-1, purity 95–96%) is synthesized from quinoline-8-sulfonyl chloride without the fluorination step, representing a simpler but less functionally diverse scaffold .

C-H fluorination Regioselective synthesis 8-aminoquinoline Selectfluor

Evidence-Backed Application Scenarios for 4-(5-Fluoroquinoline-8-sulfonamido)benzoic Acid in Scientific Research and Drug Discovery


NDM-1 Metallo-β-Lactamase Inhibitor Development Using Halogenated Quinoline-8-sulfonamide Scaffolds

The target compound is structurally aligned with the quinolinyl sulfonamide class validated as potent NDM-1 inhibitors by Chigan et al. (2022), where halogen-bearing derivatives achieved IC50 values as low as 0.02 µM and restored meropenem efficacy in resistant E. coli strains with 2–64-fold MIC reduction [1]. The compound's C5-fluoro substituent and 4-carboxyphenyl group incorporate both pharmacophoric features independently identified as potency-enhancing in the published SAR. Researchers developing NDM-1 inhibitors should prioritize this fluorinated scaffold over the non-fluorinated analog (CAS 116834-64-1) for structure-based lead optimization, as the halogen substitution has been mechanistically linked to enhanced Zn(II) coordination at the NDM-1 active site through the endocyclic quinoline nitrogen and exocyclic sulfonamide nitrogen [2].

PKM2 Allosteric Modulator SAR Studies Comparing C5-Halogenated Versus Non-Halogenated Quinoline-8-sulfonamides

The non-fluorinated analog is an established PKM2 activator (EC50 = 250 nM, BindingDB/ChEMBL) and is explicitly claimed in PKM2 modulator patents (WO2014074848A1, EP2448582B1) [3]. The target compound serves as the direct C5-fluorinated comparator for systematic SAR studies aimed at understanding how halogen-induced electronic modulation of the quinoline ring affects PKM2 binding affinity, activation kinetics, and selectivity versus the M1 isoform. Given that quinoline-8-sulfonamide PKM2 modulators are under investigation for cancer metabolism applications—with compound 9a demonstrating selective cytotoxicity in A549 lung cancer cells over normal cells [4]—the fluorinated analog provides a structurally distinct probe for expanding the SAR landscape beyond the unsubstituted parent scaffold.

Physicochemical Property Optimization in Quinoline-Sulfonamide Lead Series

The target compound's LogP of 2.42 represents a +0.56 log unit increase over the non-fluorinated analog (ACD/LogP 1.86), providing a measurable lipophilicity differentiation that impacts membrane permeability and metabolic stability predictions . In lead optimization campaigns where balancing potency with drug-like physicochemical properties is critical, the fluorinated compound offers a differentiated data point for establishing LogP-activity relationships. The compound's molecular weight (346.33 g/mol), H-bond acceptor count (5), and H-bond donor count (2) place it within orally bioavailable chemical space (Lipinski Rule of 5 compliant, zero violations predicted), making it suitable as a reference compound for property-based lead triage in quinoline-sulfonamide medicinal chemistry programs.

Organic Synthesis Research Leveraging C5-Regioselective Fluorination Methodology

The compound's synthesis via 5-fluoroquinoline-8-sulfonyl chloride (CAS 1997-50-8) is enabled by the metal-free C5-regioselective C–H fluorination methodology of Zhang et al. (2018) using Selectfluor [5]. This provides an experimentally validated synthetic route with defined reaction conditions (HOAc additive, radical pathway) that can be adapted for the synthesis of related fluorinated quinoline-8-sulfonamide libraries. The target compound and its sulfonyl chloride precursor are commercially available from multiple vendors (Fluorochem, AKSci, ChemScene, BOC Sciences) at 95% purity, with defined storage conditions (sealed, dry, 2–8°C) and full analytical characterization (InChI Key: XODQGSIBADHYDS-UHFFFAOYSA-N), supporting its use as a reference standard in synthetic methodology development and quality control applications .

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